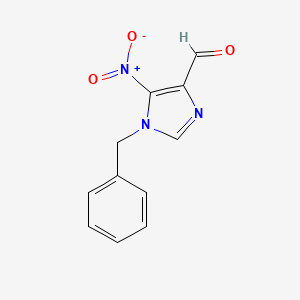

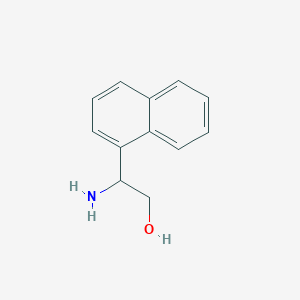

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (ADTN) is an organic compound belonging to the class of heterocyclic compounds. It is a precursor of several important biologically active compounds such as aminopyridines, aminopyrimidines, and aminotetrahydroisoquinolines. ADTN is a promising compound for the development of new pharmaceuticals, as it has been shown to exhibit a range of biological activities including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Aplicaciones Científicas De Investigación

Synthetic Routes : Göksu, SeÇen, and Sütbeyaz (2006) reported an efficient synthesis of racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol from 5,6-dimethoxynaphthalene-2-carboxylic acid, highlighting a multi-step process with significant yields. This synthesis involved crucial steps such as Birch reduction, Curtius reaction, hydrogenolysis, and demethylation to obtain the biologically active compound (Göksu, SeÇen, & Sütbeyaz, 2006).

Chemical Transformations : In another study by Göksu et al. (2003), 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol was synthesized from naphthalene-2,3-diol through a seven-step process, demonstrating the versatility of tetrahydronaphthalene derivatives as intermediates in organic synthesis. The synthesis included methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, Curtius reaction, hydrogenolysis, and demethylation, resulting in an overall yield of 44% (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Intermediate for Bioactive Molecules : You Qidong (2009) described the synthesis of (+)-9-Amino-4-demethoxy-9-deoxydaunomycinone, a key intermediate for the antitumor agent amrubicin, starting from 1,4-naphthoquinone. The synthesis involved multiple steps, including reduction, methylation, epoxy reaction, Strecker's reaction, esterification, and acylation, highlighting the potential of tetrahydronaphthalene derivatives in the synthesis of complex bioactive molecules (You Qidong, 2009).

Stereochemistry and Molecular Structure : Studies on the molecular structure and stereochemistry of related compounds, such as the work by Barcon et al. (2001) on tetralone-carboxylic acids, provide insights into the hydrogen bonding patterns and molecular geometry of these compounds. Such studies are crucial for understanding the reactivity and potential applications of tetrahydronaphthalene derivatives in medicinal chemistry and material science (Barcon, Brunskill, Lalancette, Thompson, & Miller, 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .

Propiedades

IUPAC Name |

2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-10-3-4-11(18-2)9-7-13(14,12(15)16)6-5-8(9)10/h3-4H,5-7,14H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFFDKYNFVUNGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50525894 |

Source

|

| Record name | 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99907-84-3 |

Source

|

| Record name | 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.